6-tert-Butyl-4'-trifluoromethylbiphenyl-3-ylamine
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Overview
Description
6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and efficiency. The use of automated reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (E)-(6- 2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl-2,2-dimethyl[1,3]dioxan-4-yl) acetate : Another compound with a tert-butyl group, used in different chemical contexts .
tert-Butyl 4-(trifluoromethyl)benzoate: This compound shares the tert-butyl and trifluoromethyl groups but differs in its overall structure.
Uniqueness
6-tert-Butyl-4’-trifluoromethylbiphenyl-3-ylamine is unique due to its specific combination of functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H18F3N |
---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
4-tert-butyl-3-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C17H18F3N/c1-16(2,3)15-9-8-13(21)10-14(15)11-4-6-12(7-5-11)17(18,19)20/h4-10H,21H2,1-3H3 |
InChI Key |
TZONFILHXKYFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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